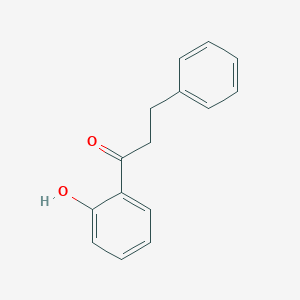

2'-Hidroxi-3-fenilpropiofenona

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to 2'-Hydroxy-3-phenylpropiophenone involves several methods. For instance, 2-Hydroxy-2-methylpropiophenone can undergo multiple arylation via C-C and C-H bond cleavages using a palladium catalyst (Wakui et al., 2004). Another method includes synthesizing p-Hydroxypropiophenone from phenol and propionyl chloride through esterification and Fries rearrangement (Li Hong-bo, 2010).

Molecular Structure Analysis

Research on similar compounds provides insights into molecular structure analysis. For example, a study on 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol reveals the formation of strong intermolecular hydrogen bonds in its crystal structure (Shi-Juan Li et al., 2015).

Chemical Reactions and Properties

2'-Hydroxy-3-phenylpropiophenone and related compounds exhibit diverse chemical reactivity. For instance, reactions involving copper(I)-catalyzed C-S coupling/C-H functionalization have been documented (Runsheng Xu et al., 2010). Another study describes the rearrangement of the ethylene acetal of 2-bromopropiophenone catalyzed by zinc-exchanged Y zeolites (M. V. Baldoví et al., 1992).

Physical Properties Analysis

The physical properties of compounds similar to 2'-Hydroxy-3-phenylpropiophenone can be derived from their crystal and molecular structures. For instance, the crystal structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone provides valuable information about its physical characteristics (F. Allen et al., 1971).

Chemical Properties Analysis

Chemical properties are closely related to the compound's reactivity and interaction with other substances. A study on the synthesis, structural, and corrosion inhibition studies on Mn(II), Cu(II), and Zn(II) complexes with a Schiff base derived from 2-hydroxypropiophenone highlights the compound's chemical behavior and potential applications (Monika Mishra et al., 2014).

Aplicaciones Científicas De Investigación

Actividad Antiarrítmica

Se ha encontrado que los derivados de 2'-Hidroxi-3-fenilpropiofenona exhiben actividad antiarrítmica . Esto significa que pueden usarse en el tratamiento de ritmos cardíacos irregulares, una condición conocida como arritmia .

Actividad Espasmolítica

Estos compuestos también muestran actividad espasmolítica . Esto sugiere que podrían usarse para aliviar los espasmos, particularmente en los músculos lisos .

Actividad Anestésica Local

Otra aplicación de los derivados de this compound es su actividad anestésica local . Esto significa que pueden usarse para adormecer un área específica del cuerpo para prevenir el dolor durante los procedimientos médicos .

Síntesis de Análogos

El compuesto se ha utilizado en la síntesis de análogos de Etafone, un compuesto que también tiene actividad antiarrítmica, espasmolítica y anestésica local .

Investigación y Desarrollo

Debido a sus diversas actividades, la this compound se usa a menudo en investigación y desarrollo para la creación de nuevos medicamentos .

Fabricación Industrial

Además de sus aplicaciones médicas, la this compound también se puede utilizar en la fabricación industrial debido a sus propiedades químicas .

Mecanismo De Acción

Target of Action

The primary target of 2’-Hydroxy-3-phenylpropiophenone is the myocardial membranes . It has a direct stabilizing action on these membranes, which play a crucial role in the conduction of electrical impulses that regulate heart rhythm .

Mode of Action

2’-Hydroxy-3-phenylpropiophenone is a Class 1C antiarrhythmic drug with local anesthetic effects . Its electrophysiological effect manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, it reduces the fast inward current carried by sodium ions . This results in an increased diastolic excitability threshold and a prolonged effective refractory period .

Biochemical Pathways

The compound affects the biochemical pathways related to cardiac rhythm. It reduces spontaneous automaticity and depresses triggered activity . At very high concentrations in vitro, it can inhibit the slow inward current carried by calcium .

Pharmacokinetics

It is known that after intravenous administration, plasma levels decline in a bi-phasic manner consistent with a two-compartment pharmacokinetic model . The average distribution half-life corresponding to the first phase is about five minutes .

Result of Action

The result of the action of 2’-Hydroxy-3-phenylpropiophenone is the prolongation of atrioventricular (AV) conduction . This has little or no effect on sinus node function . Both AV nodal conduction time (AH interval) and His-Purkinje conduction time (HV interval) are prolonged . In patients with Wolff-Parkinson-White (WPW) syndrome, it reduces conduction and increases the effective refractory period of the accessory pathway in both directions .

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-hydroxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPGMXJLFWGRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074658 | |

| Record name | 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3516-95-8 | |

| Record name | 2′-Hydroxydihydrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3516-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxy-3-phenylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003516958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXY-3-PHENYLPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE7O0Z9NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

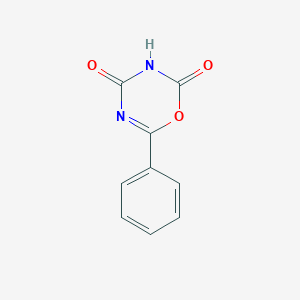

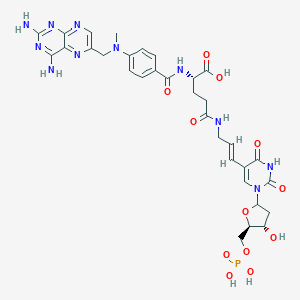

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the provided abstracts don't delve into specific structural modifications and their impact, they highlight that derivatives of 2'-hydroxy-3-phenylpropiophenone were investigated for both antiarrhythmic [] and local anesthetic activities []. This strongly suggests that altering the parent molecule's structure can lead to changes in its potency, selectivity, and potentially even its mechanism of action for these specific biological effects. Further research detailing the specific modifications and their impact on activity would be needed to draw concrete conclusions.

ANone: Unfortunately, the abstracts lack details regarding specific in vitro or in vivo experiments conducted. To understand the effectiveness of these derivatives, information on the following would be crucial:

- Antiarrhythmic activity []: What type of arrhythmias were tested? Which models (cell-based, animal) were employed? What were the key findings regarding efficacy and safety?

- Local anesthetic activity []: Which methods were used to assess anesthetic potency and duration? Were any comparisons made with existing local anesthetics?

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)